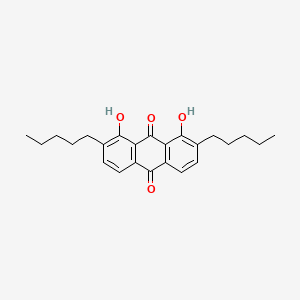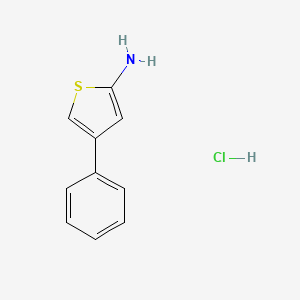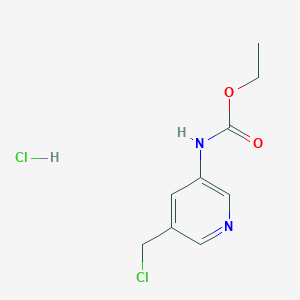
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring substituted with a chloromethyl group at the 5-position and an ethyl carbamate group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(chloromethyl)pyridine, which can be obtained by chloromethylation of pyridine.
Carbamate Formation: The 5-(chloromethyl)pyridine is then reacted with ethyl carbamate in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to ensure complete conversion of starting materials.
Purification: The product is purified by recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation: Products include pyridine N-oxides and other oxidized derivatives.
Reduction: Products include amines and other reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The chloromethyl group allows for covalent binding to target proteins, leading to inhibition or modification of their function.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl pyridin-3-ylcarbamate: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(Chloromethyl)pyridine: Lacks the carbamate group, making it less versatile in certain chemical reactions.
N-Methylcarbamates: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Uniqueness
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride is unique due to the presence of both the chloromethyl and carbamate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in synthesis, research, and industry.
Propiedades
Fórmula molecular |
C9H12Cl2N2O2 |
|---|---|
Peso molecular |
251.11 g/mol |
Nombre IUPAC |
ethyl N-[5-(chloromethyl)pyridin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)12-8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4H2,1H3,(H,12,13);1H |
Clave InChI |
POZFYVMNAKMKSP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CN=CC(=C1)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


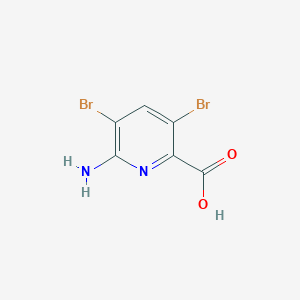
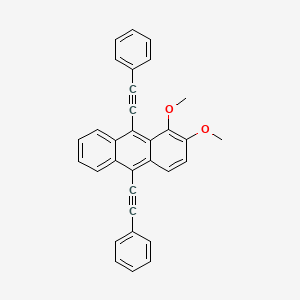
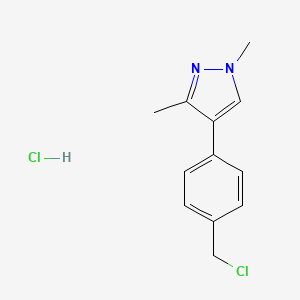
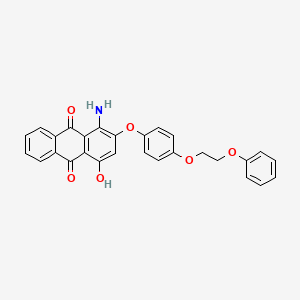
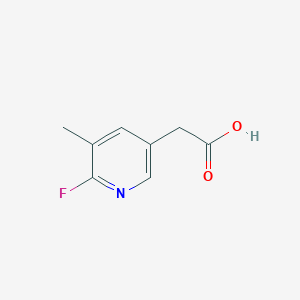
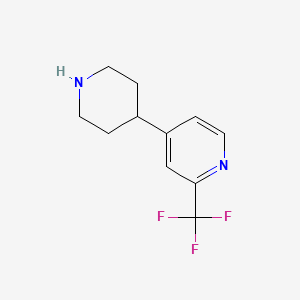
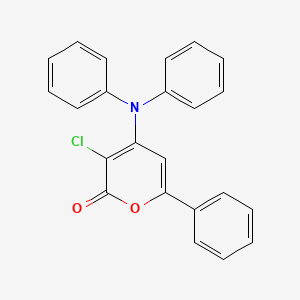
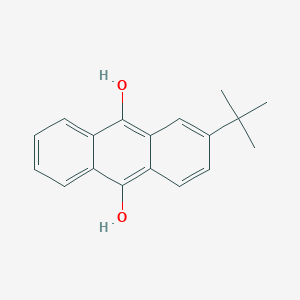
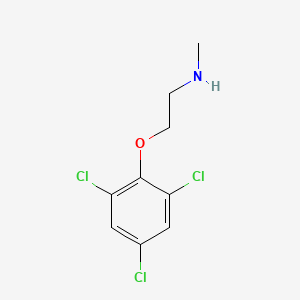

![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
